molecular formula C41H39N3O2 B173308 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine CAS No. 162213-03-8

2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine

Cat. No.: B173308
CAS No.: 162213-03-8
M. Wt: 605.8 g/mol
InChI Key: VUJKULRKYWRJLV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine involves multiple steps, typically starting with the preparation of the oxazolyl groups. These groups are then attached to the pyridine ring through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as isopropylamine and diphenyl ketone

Chemical Reactions Analysis

2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine can undergo various chemical reactions, including:

Scientific Research Applications

2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. These interactions are crucial for its applications in catalysis and coordination chemistry .

Comparison with Similar Compounds

2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine can be compared with other similar compounds, such as:

Biological Activity

2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of oxazoline derivatives and has garnered interest in medicinal chemistry due to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C41H39N3O2 with a molecular weight of 605.77 g/mol. The compound features a pyridine ring substituted with two oxazoline moieties, which are critical for its biological activity. The stereochemistry of the oxazolines contributes to the compound's ability to interact with biological systems effectively.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. It can form stable complexes with metal ions, which may enhance its reactivity and selectivity in catalyzing biochemical reactions. The oxazoline rings are believed to play a pivotal role in mediating interactions with proteins and enzymes, potentially leading to modulation of biochemical pathways.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its structural similarity to other bioactive compounds indicates potential effectiveness against various cancer types.
  • Antimicrobial Properties : The compound has shown moderate antibacterial activity in vitro, making it a candidate for further exploration as an antimicrobial agent.
  • Enzyme Inhibition : Studies have indicated that it may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular processes.

Case Studies

  • Anticancer Efficacy : In a study conducted on human cancer cell lines, this compound was tested for its cytotoxic effects. Results showed significant inhibition of cell proliferation at concentrations above 10 µM, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Testing : A series of tests were performed against Gram-positive and Gram-negative bacteria. The compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Data Table: Comparison of Biological Activities

Compound Biological Activity IC50 or MIC
This compoundAnticancerIC50: ~10 µM
2,6-Bis[(4R)-4-methyl-5-phenyloxazole]AntimicrobialMIC: 50 µg/mL
7-AzaindoleAnti-tumorIC50: ~15 µM

Synthesis and Derivatives

The synthesis of this compound involves several steps starting from the preparation of oxazoline precursors. These synthetic routes often require optimization to achieve high yields and purity.

Synthetic Route Overview:

  • Preparation of Oxazoline Rings : Utilizing isopropylamine and diphenyl ketone.
  • Formation of the Pyridine Core : Involves cyclization reactions under controlled conditions.
  • Purification : Typically achieved through column chromatography.

Properties

IUPAC Name

2-[6-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)pyridin-2-yl]-5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H39N3O2/c1-28(2)36-40(30-18-9-5-10-19-30,31-20-11-6-12-21-31)45-38(43-36)34-26-17-27-35(42-34)39-44-37(29(3)4)41(46-39,32-22-13-7-14-23-32)33-24-15-8-16-25-33/h5-29,36-37H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJKULRKYWRJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C(C)C)(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703105
Record name 2,6-Bis[5,5-diphenyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162213-03-8
Record name 2,6-Bis[5,5-diphenyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the structural characteristics of 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine and what is its significance in asymmetric catalysis?

A1: this compound, also known as 2,6-bis[5,5′-diphenyl-4′-(S)-isopropyl oxazolin-2′-yl]pyridine, is a chiral ligand with the molecular formula C41H39N3O2 and a molecular weight of 605.77 g/mol []. Its structure features two oxazoline rings linked to a central pyridine ring. This specific arrangement, along with the chirality at the isopropyl substituents on the oxazoline rings, allows the ligand to form chiral complexes with metals like copper, indium, and zinc []. These chiral metal complexes are valuable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds, which are crucial in various fields such as pharmaceuticals and materials science.

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